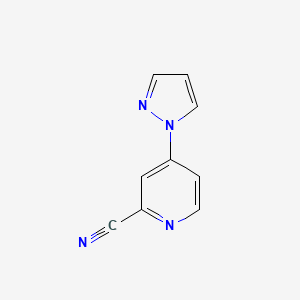

4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-6-9(2-4-11-8)13-5-1-3-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCINDTZPUOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257930 | |

| Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342405-19-9 | |

| Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1342405-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile and Its Structural Analogues

Strategies for Constructing the Pyridine-Pyrazole Core

The formation of the essential pyridine-pyrazole scaffold is a primary challenge in synthesizing the target molecule and its analogues. Key strategies include building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or constructing both heterocyclic systems concurrently.

Cyclization reactions are fundamental to creating fused pyrazole-pyridine systems, such as pyrazolopyridines, which are structural isomers of the target compound. These methods often utilize 5-aminopyrazole derivatives as versatile building blocks due to their multiple nucleophilic sites. nih.govresearchgate.net The synthesis typically proceeds by reacting a 3-aminopyrazole, acting as a 1,3-dinucleophile, with a 1,3-bielectrophile to form the pyridine ring. nih.gov

For instance, the reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a common route to 1H-pyrazolo[3,4-b]pyridines. nih.gov If the dicarbonyl compound is not symmetrical, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov Another approach involves the intramolecular cyclization of cyclic ketone-derived amines to yield fused tricyclic pyrazoles, highlighting the versatility of cyclization strategies in generating complex heterocyclic systems. rsc.org Tandem reactions, such as those involving 3-formylchromones with pyrazole derivatives, can also produce chromone-pyrazole-fused compounds. nih.gov

Table 1: Examples of Cyclization Reactions for Pyrazole-Fused Systems

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Aminopyrazole, 1,3-Dicarbonyl Compound | Varies (e.g., heat, acid/base catalysis) | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 3,5-Diaminopyrazole, Sodium Pyruvate | Cyclization | Imidazo[1,2-b]pyrazol-3-one | nih.gov |

| β-Amino Cyclic Ketones | Diazotization (e.g., tert-butyl nitrite) | Fused Tricyclic Pyrazole | rsc.org |

| 5-Aminopyrazoles, α,β-Unsaturated Aldehyde, Cyclic-1,3-diketone | DMSO, 100 °C | Styryl-linked Pyridine Fused with Pyrazole | researchgate.net |

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like pyridine-carbonitriles in a single step, reducing waste and saving time. researchgate.net These reactions combine three or more starting materials in a chemo- and regio-selective manner. researchgate.net A common MCR for pyridine synthesis involves the reaction of an aldehyde, an active methylene compound like malononitrile, and an ammonia source. researchgate.netresearchgate.net

The Hantzsch pyridine synthesis is a classic MCR, though variations using substrates with nitrile functionalities have been developed. taylorfrancis.com For example, 2-amino-pyridine-3-carbonitrile derivatives can be synthesized via a one-pot, four-component reaction of aldehydes, malononitrile, ketones, and ammonium acetate. researchgate.net The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has also been achieved through a three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine, often facilitated by a catalyst. nih.govresearchgate.net These MCRs offer a direct route to highly functionalized pyridine and pyrazole rings bearing the critical carbonitrile group.

Table 2: Multicomponent Reactions for Pyridine and Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Thiol | TBAH / Acetonitrile or Piperidine / Ethanol | Pyridine-3,5-dicarbonitrile | acs.org |

| Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Microwave, neat | 2-Amino-pyridine-3-carbonitrile | researchgate.net |

| Aldehyde, Malononitrile, Phenyl Hydrazine | Sodium Chloride / Water | Pyrazole-4-carbonitrile | researchgate.net |

| Aldehyde, Malononitrile, Phenyl Hydrazine | LDH@PTRMS@DCMBA@CuI / H2O/EtOH | 5-Amino-1H-pyrazole-4-carbonitrile | nih.gov |

The directed synthesis of 4-substituted pyridine-2-carbonitriles often involves a stepwise approach. A key precursor, 4-(1H-pyrazol-1-yl)pyridine, can be synthesized by reacting 4-chloropyridine hydrochloride with 1H-pyrazole in acetonitrile, followed by the addition of a base like N-ethyl-N,N-diisopropylamine. chemicalbook.com

Once the 4-pyrazolylpyridine core is established, the 2-carbonitrile group can be introduced. This often requires the pre-functionalization of the C2 position. For instance, methods for synthesizing 2-substituted pyridines include the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride. organic-chemistry.org A cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, provides another route to highly substituted pyridines. nih.gov

Functional Group Interconversions Leading to the Nitrile Moiety

Introducing the nitrile group onto the pyridine ring can be accomplished through functional group interconversion. This is a crucial step if the nitrile is not incorporated during the initial ring formation. The cyano group is a valuable functionality due to its ability to be transformed into other groups like amines, amides, or carboxylic acids. researchgate.net

One common method is the displacement of a leaving group, such as a halogen, from the pyridine ring with a cyanide salt. For example, the reaction of 2-chloropyridine with a cyanide source, often catalyzed by a transition metal, can yield the corresponding 2-cyanopyridine. Another strategy involves the conversion of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating reactions at the C2 position. After a desired substitution, the N-oxide can be deoxygenated. wikipedia.org Recent developments have also focused on direct C-H cyanation of pyridines, although this can be challenging regarding regioselectivity. researchgate.net A tandem process involving the reaction of an in-situ generated dihydropyridine with a cyano electrophile has been reported for C3-cyanation. researchgate.net

Catalytic Approaches in the Synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile Scaffolds

Catalysis plays a pivotal role in the synthesis of pyrazole and pyridine derivatives, often improving yields, reducing reaction times, and enhancing selectivity. bohrium.com Both metal-free and metal-catalyzed reactions are widely employed. bohrium.com

In the context of MCRs for pyrazole-carbonitriles, various catalysts have been utilized, including ionic liquids, DABCO, and novel nanocatalysts like nano copper immobilized on a layered double hydroxide. nih.gov Organobase catalysis, for example using 4-dimethylaminopyridine (DMAP), has been effective in three-component reactions to form pyranopyrazoles. tetrahedron-green-chem.com For the construction of the pyridine ring, cationic rhodium(I)/modified-BINAP complexes have been used to catalyze [2+2+2] cycloadditions of alkynes and nitriles. organic-chemistry.org The Bönnemann cyclization, a modification of the Reppe synthesis, uses a cobalt catalyst for the trimerization of a nitrile and two acetylene units to form a pyridine ring. wikipedia.org

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. researchgate.net

For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, it was found that an amine base in ethanol gave good results, whereas an ionic base in acetonitrile resulted in similar yields but in much shorter reaction times. acs.org Similarly, the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones was optimized under thermal conditions to improve yields. researchgate.net

Isolation and purification are the final crucial steps. The target compound, being a solid, can often be isolated by filtration from the reaction mixture. A specific procedure for isolating 4-(1H-pyrazol-1-yl)pyridine hydrochloride involves cooling the reaction slurry, adding a base, and then filtering the resulting product. The solid is then washed with appropriate solvents like acetonitrile and ethyl acetate before being dried under vacuum. chemicalbook.com Purification for many pyrazole and pyridine derivatives often involves simple filtration without the need for column chromatography, especially in one-pot syntheses where the product precipitates from the reaction medium. researchgate.nettetrahedron-green-chem.com

Considerations of Regioselectivity and Stereoselectivity in Synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and Derivatives

The synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and its structural analogues requires careful consideration of regioselectivity and, when chiral centers are present, stereoselectivity. The spatial arrangement of substituents on both the pyridine and pyrazole rings is crucial for the molecule's intended biological activity and properties. Control over isomer formation is a key challenge in the synthesis of such heterocyclic compounds.

Regioselectivity

Regioselectivity in the synthesis of pyrazolylpyridines primarily pertains to two aspects: the point of attachment of the pyrazole ring to the pyridine scaffold and the orientation of substituents on the pyrazole ring itself if an asymmetrical pyrazole is used as a starting material.

When coupling a pyrazole with a substituted pyridine, such as a 4-halopyridine-2-carbonitrile, the primary regiochemical outcome is the formation of the N-N bond between the pyridine and the pyrazole. However, if an unsymmetrically substituted pyrazole is used, the reaction can result in two different regioisomers. The regioselectivity of this N-arylation is influenced by several factors, including steric hindrance, electronic effects of the substituents on the pyrazole ring, and the reaction conditions (catalyst, solvent, and base). Generally, the substitution occurs at the less sterically hindered nitrogen atom of the pyrazole. For instance, in the N-alkylation of 3-substituted pyrazoles, N1-alkylation is often favored. researchgate.net

Another key reaction for constructing fused pyrazolopyridine systems, which are structural analogues, is the condensation of aminopyrazoles with 1,3-dicarbonyl compounds. If the dicarbonyl compound is nonsymmetrical, two regioisomers can be formed. The final product ratio is dependent on the relative electrophilicity of the two carbonyl groups. Significant differences in electrophilicity can lead to high regioselectivity (>80%). nih.gov Three-component reactions have also been employed to overcome regioselectivity issues by generating the biselectrophile in situ, often resulting in high yields of a single isomer. nih.gov

The direct C-H arylation of pyrazoles is another synthetic route where regioselectivity is a major consideration. While direct arylation of five-membered heterocycles typically favors the α-position, specific conditions have been developed for regioselective arylation at the β-position. nih.gov The choice of solvent can play a crucial role; for example, protic solvents like 2-ethoxyethan-1-ol have been shown to enhance the acidity of the β-proton, thereby promoting β-C-H bond arylation. nih.gov

1,3-dipolar cycloaddition reactions are also utilized for the synthesis of the pyrazole core itself, and the regioselectivity of this reaction determines the substitution pattern of the resulting pyrazole. The use of tosylhydrazones and nitroalkenes has been shown to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity, which has been confirmed by 2D-NMR techniques and DFT calculations. rsc.org

The following table summarizes factors influencing regioselectivity in the synthesis of pyrazole and pyridine derivatives.

| Reaction Type | Key Factors Influencing Regioselectivity | Typical Outcome |

| N-Arylation of Pyrazoles | Steric hindrance of substituents on the pyrazole ring, electronic effects, choice of catalyst and solvent. researchgate.netnih.govmdpi.com | Substitution at the less sterically hindered nitrogen atom. |

| Condensation of Aminopyrazoles | Relative electrophilicity of carbonyl groups in unsymmetrical 1,3-dicarbonyl compounds. nih.gov | Preferential attack at the more electrophilic carbonyl group. |

| Direct C-H Arylation | Solvent choice (e.g., protic solvents), catalyst system. nih.gov | Can be directed to either the α or β position depending on conditions. |

| 1,3-Dipolar Cycloaddition | Electronic nature of the dipole and dipolarophile, reaction conditions. rsc.org | Governed by the energies of the transition states, leading to a specific substitution pattern. |

Stereoselectivity

Stereoselectivity becomes a critical consideration when the target molecule contains one or more chiral centers. For derivatives of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, chirality can be introduced, for example, by substituents on the pyridine or pyrazole rings, or on side chains attached to the core structure.

The asymmetric synthesis of pyrazole derivatives often employs chiral auxiliaries to control the stereochemical outcome. For instance, tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of novel chiral pyrazole derivatives. nih.gov The key steps in this approach involve the stereoselective addition of an organometallic reagent to a chiral sulfinylimine, followed by further transformations to construct the pyrazole ring. nih.gov

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. Enantioselective synthesis of tunable chiral pyridine-aminophosphine ligands has been achieved through ruthenium-catalyzed asymmetric hydrogenation. rsc.org Such chiral ligands can then be used in subsequent reactions to induce stereoselectivity. For example, chiral 2,2'-bipyridinediol ligands have been used in iron(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions. rsc.org

The stereoselectivity of reactions such as the aza-Michael addition can also be controlled. The addition of pyrazoles to conjugated carbonyl alkynes can be switched between (E) and (Z) isomers with high stereoselectivity by the presence or absence of a silver carbonate catalyst. nih.gov

The table below outlines some approaches to achieving stereoselectivity in the synthesis of chiral pyrazole and pyridine derivatives.

| Synthetic Approach | Method | Application Example |

| Chiral Auxiliaries | Use of a recoverable chiral molecule to direct the stereochemistry of a reaction. | Stereoselective synthesis of novel pyrazole derivatives using tert-butanesulfinamide. nih.gov |

| Chiral Catalysts | Employment of chiral ligands in metal-catalyzed reactions to create a chiral environment. | Ruthenium-catalyzed asymmetric hydrogenation for the synthesis of chiral pyridine-aminophosphine ligands. rsc.org |

| Substrate Control | The inherent chirality of a starting material directs the stereochemical outcome of a reaction. | Not explicitly detailed in the provided context, but a common strategy in asymmetric synthesis. |

| Reagent-Controlled Synthesis | Use of chiral reagents to deliver functionality in a stereoselective manner. | Not explicitly detailed in the provided context, but a common strategy in asymmetric synthesis. |

| Control of Diastereoselectivity | Selective formation of one diastereomer over another. | Asymmetric hydrogenation of 2,4-diaryl-3H-benzo[b]azepines and 2,4-diaryl-3H-benzo[b] nih.govrsc.orgdiazepines with high diastereoselectivity. rsc.org |

| Control of Geometrical Isomerism | Selective formation of (E) or (Z) isomers. | Switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles using a silver carbonate catalyst. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific experimental ¹H, ¹³C, or two-dimensional NMR data (COSY, HSQC, HMBC) for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile could be located. Such analyses would be essential for confirming the precise arrangement of protons and carbons and the connectivity between the pyrazole (B372694) and pyridine (B92270) rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

A published FTIR spectrum for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is not available. An experimental spectrum would be expected to show a characteristic stretching vibration for the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹, in addition to bands corresponding to C-H and C=C/C=N bonds of the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, have not been found in the reviewed literature. This analysis would be critical for confirming the molecular weight and providing insights into the molecule's stability and fragmentation pathways under ionization.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

There is no available information on the UV-Vis absorption or fluorescence properties of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile. These studies would provide information about the electronic transitions within the conjugated π-system of the molecule.

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions that dictate the crystal packing. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

While the specific crystallographic data for single crystals of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile are not available in the reviewed literature, the general methodology for such an analysis is well-established. Typically, a suitable crystal is mounted on a diffractometer, and data is collected at a controlled temperature, often low temperatures like 173 K or 193 K, to minimize thermal vibrations. The diffraction data is then processed to solve and refine the crystal structure using specialized software programs like SHELXS and SHELXL.

The table below illustrates the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment on 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, based on data reported for similar heterocyclic compounds.

Table 1: Representative Crystallographic Data Parameters Note: This table is for illustrative purposes and does not represent actual data for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile.

| Parameter | Example Data | Description |

|---|---|---|

| Formula | C₉H₆N₄ | The chemical formula of the compound. |

| Molecular Weight | 170.18 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 10.51 | Unit cell dimension along the a-axis. |

| b (Å) | 8.13 | Unit cell dimension along the b-axis. |

| c (Å) | 20.00 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 111.3 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 1711 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature (K) | 193 | The temperature at which data was collected. |

| Radiation | Mo Kα (λ=0.71073 Å) | The wavelength of the X-rays used. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method serves as a crucial quality control step to verify the empirical formula of a newly synthesized compound and to assess its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition.

For 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, with the molecular formula C₉H₆N₄, the theoretical elemental composition can be calculated precisely. The molecule contains nine carbon atoms, six hydrogen atoms, and four nitrogen atoms, with no sulfur present.

While specific experimental results for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile were not detailed in the searched literature, published analyses of analogous nitrogen-containing heterocyclic compounds demonstrate the application of this technique. For example, in the characterization of 4-(1H-pyrazol-1-yl)pyridine hydrochloride, the experimental values found (C, 52.09%; H, 4.54%; N, 23.74%) were compared to the calculated values (C, 52.90%; H, 4.44%; N, 23.14%) to confirm the structure and purity of the salt. Typically, experimental values that are within ±0.4% of the theoretical values are considered acceptable proof of composition.

The theoretical and a placeholder for typical experimental values for the title compound are presented below.

Table 2: Elemental Analysis Data for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (C₉H₆N₄)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.52% | Not Found |

| Hydrogen (H) | 3.55% | Not Found |

| Nitrogen (N) | 32.92% | Not Found |

| Sulfur (S) | 0.00% | Not Found |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile are not present in publicly accessible research. Consequently, the specific data required to populate the requested article outline with thorough, informative, and scientifically accurate content for each designated subsection—including data tables and detailed research findings—could not be located.

The explicit instructions to generate an article focusing solely on "4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile" and to strictly adhere to the provided outline cannot be fulfilled without fabricating information, which would compromise the scientific accuracy of the response.

Therefore, the article as requested cannot be generated at this time due to the absence of specific published research on this compound. While computational studies exist for related pyrazole and pyridine derivatives, extrapolating that information would not adhere to the strict focus on the subject compound as mandated by the instructions.

Computational Chemistry and Theoretical Investigations of 4 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile

Molecular Docking Studies on Relevant Biomolecular Targets

There is no publicly available research detailing molecular docking studies performed with 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile against any relevant biomolecular targets. Such studies are crucial for predicting the preferred orientation of a ligand when bound to a protein's active site and for estimating the strength of the interaction.

Elucidation of Ligand-Target Binding Modes and Interactions

Due to the absence of molecular docking studies, the specific binding modes and key molecular interactions of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile with any biological target remain unelucidated. Information regarding potential hydrogen bonds, hydrophobic interactions, or other non-covalent forces that would govern its binding is not available in the current scientific literature.

Prediction of Binding Affinities and Energetics

Similarly, there are no published predictions of the binding affinities or the energetics of interaction for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile with any biomolecular targets. Binding affinity, often expressed as an inhibition constant (Ki) or a dissociation constant (Kd), is a critical parameter for assessing the potential efficacy of a compound and is typically calculated from molecular docking and other computational methods. Without these foundational studies, the potential of this specific compound as a modulator of any biological target is purely speculative.

Structure Activity Relationship Sar Studies and Molecular Mechanisms in Research Contexts

Comprehensive Structure-Activity Relationship (SAR) Studies of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, these studies have been crucial in elucidating the chemical features necessary for their biological activities.

The biological activity of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile derivatives can be significantly altered by modifying substituents on both the pyridine (B92270) and pyrazole (B372694) rings. These modifications influence the compound's size, shape, electronics, and hydrophobicity, which in turn affect its binding affinity and efficacy at various biological targets.

For instance, in the context of kinase inhibition, the introduction of different groups on the pyrazole ring has been explored. While a phenyl substituent at the R1 position of the pyrimidinone core was found to be important for maintaining activity against Mtb, replacing it with smaller groups like CH3 and CF3 led to a significant loss in activity. However, the CF3 group did increase solubility and the selectivity index. Further modifications on the pyrazole ring, such as adding bulkier alkyl groups like ethyl and cyclopropyl (B3062369) at the R5 position, were tolerated for antimycobacterial activity, though this sometimes negatively impacted the selectivity index. The introduction of polar groups, such as an amino group at the C5' position of the pyrazole, maintained activity and significantly improved solubility, although it did not enhance the selectivity index.

In the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the pyrazole ring system has been shown to be a key feature. It is thought to facilitate π-cation interactions with amino acid residues like Arg358 and Tyr666 within the S1 and S2 pockets of the DPP-IV active site. researchgate.net The incorporation of a β-amino acid side chain into 1-phenyl-1H-pyrazole derivatives has been shown to enhance affinity for the DPP-IV enzyme. mdpi.comresearchgate.net

The following table summarizes the impact of various substituent modifications on the biological activity of pyrazolylpyridine derivatives based on available research.

| Scaffold/Derivative | Substituent Modification | Biological Target/Activity | Impact on Activity |

| Pyrazolylpyrimidinone | Phenyl at R1 (pyrimidinone C6) | Mtb inhibition | Necessary for potent activity. |

| Pyrazolylpyrimidinone | CH3 or CF3 at R1 | Mtb inhibition | 10-15 fold loss in activity. |

| Pyrazolylpyrimidinone | Amino group at C5' (pyrazole) | Mtb inhibition | Maintained activity, improved solubility. |

| 1-Phenyl-1H-pyrazole | β-amino acid side chain | DPP-IV inhibition | Enhanced affinity. mdpi.comresearchgate.net |

| Pyrazolyl nicotinonitrile | Acetohydrazide derivative cyclized with acetylacetone, malononitrile, or ethyl cyanoacetate | PIM-1 kinase inhibition | Resulted in potent inhibitors. nih.gov |

| Pyrazolo[3,4-b]pyridine | Methylpiperazine fragment | TBK1 inhibition | Fixed in the solvent region to explore other modifications. nih.gov |

Positional isomerism, the differential placement of functional groups on a molecular scaffold, can have a profound impact on how a molecule is recognized by its biological target. Even subtle changes in the position of a substituent can lead to significant differences in binding affinity and biological activity due to altered steric and electronic interactions with the target protein.

For example, in a series of pyrazolylpyrimidinone derivatives studied for their antitubercular activity, the positioning of substituents on the pyrimidinone ring was critical. A compound with a methyl group at the C5 position and a phenyl group at the C6 position of the pyrimidinone ring retained good activity and had improved aqueous solubility. However, its isomer with a phenyl group at C5 and a methyl group at C6 showed significantly poorer activity. This highlights the stringent steric and electronic requirements of the binding pocket.

Investigation of Molecular Mechanisms of Action (Excluding Clinical Data)

Understanding the molecular mechanisms by which 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and its derivatives exert their effects is crucial for their development as therapeutic agents. These investigations typically involve in vitro and cellular assays to identify specific molecular targets and pathways.

Derivatives of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile have been investigated as inhibitors of several key enzymes implicated in various diseases.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. nih.govdntb.gov.ua Pyrazole-containing compounds have been a focus for the development of COX-2 inhibitors. nih.gov The synthesis of new heterocyclic compounds incorporating pyridine, pyran, and/or pyrazole moieties has been explored with the aim of inhibiting COX-2. nih.gov

DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. mdpi.com Pyrazole-based compounds have shown potential as DPP-IV inhibitors. researchgate.net The pyrazole ring is believed to play a significant role in the interaction with the active site of the DPP-IV enzyme. researchgate.net Thiosemicarbazone derivatives featuring a pyrazole ring have been synthesized and evaluated as DPP-IV inhibitors. researchgate.netmdpi.com

Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often associated with diseases like cancer. Several pyrazolylpyridine derivatives have been identified as potent kinase inhibitors.

PIM-1 Kinase: Pyrazolyl nicotinonitrile conjugates have demonstrated potent inhibitory activity against PIM-1 kinase, a promising target in cancer therapy. nih.gov

Aurora Kinases: A pyrazol-4-yl urea (B33335) derivative, AT9283, was discovered to be a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases. acs.org

TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov

The following table provides a summary of the enzyme inhibitory activities of various pyrazolylpyridine derivatives.

| Derivative Class | Target Enzyme | Key Findings |

| Pyridine, pyran, and/or pyrazole heterocycles | COX-2 | Investigated as potential anti-inflammatory agents. nih.gov |

| Pyrazole-containing thiosemicarbazones | DPP-IV | The pyrazole ring is crucial for interaction with the enzyme's active site. researchgate.net |

| Pyrazolyl nicotinonitriles | PIM-1 Kinase | Showed potent inhibitory activity. nih.gov |

| Pyrazol-4-yl urea (AT9283) | Aurora A, Aurora B, JAK2, Abl (T315I) | A multitargeted kinase inhibitor. acs.org |

| 1H-Pyrazolo[3,4-b]pyridines | TBK1 | Identified as potent and selective inhibitors. nih.gov |

Beyond enzyme inhibition, derivatives of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile have been studied for their ability to interact with various receptors.

Research has shown that pyrazol-4-yl-pyridine derivatives can act as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov These compounds were found to enhance the binding affinity of the natural ligand, acetylcholine, to the receptor. nih.gov This allosteric modulation suggests that these compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can fine-tune the receptor's response to its endogenous ligand. nih.gov

In other studies, pyrazole derivatives have been investigated as antagonists for the cannabinoid receptor CB1 and the P2X7 receptor. The biarylpyrazole SR141716A was a lead compound for developing potent and selective CB1 receptor antagonists. Structure-activity relationship studies revealed that specific substitutions on the pyrazole ring were crucial for antagonistic activity. Similarly, (1H-pyrazol-4-yl)acetamide derivatives have been identified as antagonists of the P2X7 receptor through high-throughput screening.

The anti-inflammatory properties of pyrazole derivatives are often linked to their ability to modulate key inflammatory pathways at the cellular level. nih.gov One of the primary mechanisms is the inhibition of COX-2, which reduces the production of prostaglandins, key mediators of inflammation. nih.gov

Furthermore, some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB) in human monocytic cells. mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response at a fundamental level. Pharmacophore mapping of some of these active compounds predicted that they might also be ligands for mitogen-activated protein kinases (MAPKs), which are also key players in inflammatory signaling cascades. mdpi.com

Antiviral Activities and Replication Inhibition Mechanisms

There is currently no available scientific literature detailing the antiviral activities of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile. Studies on its efficacy against various viruses or its mechanisms for inhibiting viral replication have not been published.

Anticancer Modalities and Cell Cycle Perturbations

Information regarding the anticancer properties of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is not present in the current body of scientific research. Its effects on cancer cell lines, potential to perturb the cell cycle, or its mode of action as an anticancer agent have not been documented.

Antimalarial and Antileishmanial Mechanistic Insights

The potential of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile as an antimalarial or antileishmanial agent has not been explored in published studies. There is no data available on its activity against Plasmodium or Leishmania species, nor any mechanistic insights into its potential antiparasitic action.

Applications of 4 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile in Coordination Chemistry

Design and Synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile-Based Ligands

Information on the design and synthesis of ligands based on 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is not available in the scientific literature.

Formation and Characterization of Metal Complexes

There are no published studies on the formation and characterization of metal complexes involving 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile as a ligand.

Spectroscopic and Structural Investigations of Coordination Compounds

No spectroscopic or structural data for coordination compounds of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile have been reported.

Functional Properties of Metal Complexes (e.g., Spin Crossover Phenomena, Catalytic Applications, Luminescence)

The functional properties of metal complexes derived from 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile have not been investigated or reported.

Exploration of 4 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile in Materials Science Research

Role as Building Blocks for Advanced Functional Materials

The molecular architecture of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, which combines an electron-donating pyrazole (B372694) ring with an electron-accepting pyridine-carbonitrile system, makes it an exemplary building block, or ligand, for the synthesis of advanced functional materials. Pyrazole and pyridine (B92270) derivatives are highly sought after in coordination chemistry and materials science for their ability to form stable complexes with a wide range of metal ions. researchgate.netmdpi.comnih.gov

These compounds, known as (1H-Pyrazolyl)pyridines, are analogues of the well-studied 2,2'-bipyridine (B1663995) ligands and offer distinct advantages, such as ease of synthesis and the ability to act as bridging counter-ions. researchgate.net The structure of the pyrazolyl-pyridine ligand is a critical determinant of the resulting metal complex's photophysical and chemical properties. researchgate.net This tunability allows for the rational design of materials with specific characteristics, including metal-organic frameworks (MOFs) and coordination polymers. For instance, multi-functional zinc complexes have been synthesized using bi-pyrazolyl pyridine derivative ligands and dicarboxylic compounds, demonstrating photoluminescent and catalytic properties. rsc.org The inherent versatility of these building blocks positions 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile as a promising candidate for constructing novel materials with tailored electronic and optical functions.

Development of Luminescent and Organic Semiconducting Materials

The combination of pyrazole and pyridine rings is a well-established strategy for creating materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. smolecule.com Pyrazoline derivatives, which are structurally related, have been noted for their excellent film-forming properties and their utility as blue photoluminescent, fluorescent, and electroluminescent materials. researchgate.net

Research on iridium(III) complexes demonstrates the effectiveness of pyrazolyl-pyridine ligands in developing highly efficient phosphorescent emitters for OLEDs. In one study, iridium(III) complexes using 2-(3-methyl-1H-pyrazol-5-yl)pyridine and related derivatives as ancillary ligands achieved high-performance green electroluminescence. A device based on one such complex exhibited a maximum external quantum efficiency of 28.90% and a current efficiency of 92.00 cd A⁻¹, showcasing the potential of this ligand class. rsc.org

In the realm of organic semiconductors, a cobalt(III) complex, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), has been successfully employed as a p-type dopant for the hole-transporting material spiro-MeOTAD in solid-state dye-sensitized solar cells. researchgate.net This chemical doping strategy enhances the conductivity of the semiconductor film, leading to a record power conversion efficiency of 7.2% in the studied device. researchgate.net The success of these related compounds underscores the potential of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile to serve as a key component in the development of new luminescent and semiconducting materials.

| Device Type | Key Component | Performance Metric | Value | Source |

|---|---|---|---|---|

| OLED | Iridium(III) complex with 2-(3-methyl-1H-pyrazol-5-yl)pyridine ligand | Maximum Luminance | 38,155 cd m⁻² | rsc.org |

| Maximum Current Efficiency | 92.0 cd A⁻¹ | |||

| Maximum External Quantum Efficiency | 28.90% | |||

| Solid-State Dye-Sensitized Solar Cell | Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-type dopant | Power Conversion Efficiency | 7.2% | researchgate.net |

Applications in Anti-Counterfeiting Technologies and Latent Fingerprint Detection

A review of the available scientific literature did not yield specific research on the application of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile or its closely related derivatives in the fields of anti-counterfeiting technologies or latent fingerprint detection.

Studies on Photophysical and Solvatochromic Properties of Materials Incorporating the Compound

The photophysical properties of molecules like 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile are governed by their electronic structure. The molecule features an electron-donating pyrazole moiety linked to an electron-accepting pyridine ring, which is further functionalized with a strong electron-withdrawing carbonitrile (-CN) group. This "donor-π-acceptor" (D-π-A) arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the photophysical behavior of many functional dyes. mq.edu.auresearchgate.net

Studies on analogous pyridine-pyrazolate boron complexes have explored these ICT processes, which can lead to desirable properties such as a large Stokes shift (the difference between the absorption and emission maxima). mq.edu.auresearchgate.net For some derivatives, this shift can be as large as 263 nm, a feature that is highly valuable in applications like fluorescence imaging and sensing. mq.edu.au The photophysical properties, including absorption and emission wavelengths, are highly tunable by modifying the chemical structure of the donor or acceptor units. mdpi.com

Solvatochromism , the change in the color of a substance depending on the polarity of the solvent, is another key property expected for this compound. scirp.org The significant change in dipole moment between the ground and excited states, typical for D-π-A molecules undergoing ICT, often results in pronounced solvatochromic shifts. Research on other pyrazole derivatives has shown that their absorption and emission spectra are sensitive to solvent polarity. mdpi.com This property could be exploited in the development of sensors for solvent polarity or local environment probes.

| Property | Value | Source |

|---|---|---|

| Absorption Maximum (λabs) | ~375 nm | researchgate.net |

| Emission Maximum (λem) | ~625 nm | |

| Stokes Shift | ~250 nm |

Future Research Directions and Translational Perspectives for 4 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile

Advancements in Asymmetric Synthesis of Pyridine-Pyrazole Carbonitrile Scaffolds

The chirality of molecules is a critical factor in determining their biological activity. Consequently, the development of efficient asymmetric syntheses for pyridine-pyrazole carbonitrile scaffolds is a key area of future research. Recent progress has demonstrated the feasibility of producing these complex structures with high enantioselectivity.

One notable advancement is the use of chiral-at-metal Rh(III) complexes to catalyze the asymmetric Friedel–Crafts-type alkylation and cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method has successfully produced pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and excellent enantioselectivity (85–99% ee). rsc.org A significant advantage of this protocol is its high efficiency, requiring as little as 0.05 mol% of the chiral Rh(III) complex on a gram scale while maintaining high enantioselectivity (96% ee). rsc.org

Future research will likely focus on expanding the library of chiral catalysts, including both metal-based and organocatalysts, to provide access to a wider range of stereoisomers. nih.gov The development of novel chiral pyridine-derived ligands is also a promising avenue. For instance, new ligands featuring a rigid fused-ring framework and a tunable spirocyclic ketal side wall have shown excellent performance in achieving high catalytic activity and stereoselectivity. nih.gov These advancements will be crucial for synthesizing enantiomerically pure pyridine-pyrazole carbonitriles for structure-activity relationship (SAR) studies and subsequent clinical development. chim.it

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Reaction | Yield (%) | Enantioselectivity (% ee) | Reference |

| Chiral Rh(III) Complex | Friedel–Crafts-type alkylation/cyclization | 81–98 | 85–99 | rsc.org |

| Copper-Chiral Diphosphine | Asymmetric alkylation of alkenyl pyridines | High | High | nih.gov |

| Ruthenium-based | Asymmetric hydrogenation | High | High | rsc.org |

| Organocatalysts | Henry Reaction | Good | Good | mjcce.org.mk |

This table is interactive and can be sorted by column.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic compounds. nih.govnih.gov For 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and its derivatives, these computational tools offer a powerful approach to explore vast chemical spaces and identify candidates with desired properties. nih.gov

Generative deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.govmdpi.com These models learn the underlying patterns from large datasets of known molecules and can then generate new structures with specific attributes, such as high binding affinity for a particular biological target and favorable pharmacokinetic profiles. nih.govsemanticscholar.org For instance, a deep learning framework could be trained on a database of known kinase inhibitors to generate novel pyrazole-based compounds with enhanced potency and selectivity. rsc.org

Furthermore, ML models can predict the physicochemical properties, biological activity, and toxicity of virtual compounds, thereby reducing the need for extensive and costly experimental screening. nih.gov This predictive capability allows for the rapid prioritization of the most promising candidates for synthesis and biological evaluation. nih.gov The integration of AI with automated synthesis platforms presents an exciting future direction, enabling a closed-loop system for the design, synthesis, and testing of new pyridine-pyrazole derivatives. mdpi.com

Key AI/ML Applications in Pyridine-Pyrazole Carbonitrile Design:

De Novo Design: Generation of novel molecular structures with desired properties. nih.gov

Property Prediction: In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Virtual Screening: High-throughput screening of virtual libraries to identify potential hits.

Lead Optimization: Guiding the modification of lead compounds to improve efficacy and safety.

Discovery of Novel Biological Targets and Therapeutic Modalities

The pyrazole (B372694) and pyrazolopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govmdpi.com Derivatives of these scaffolds have shown a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. mdpi.comontosight.airesearchgate.net

A primary area of future research for 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is the identification of novel biological targets beyond the currently known ones. High-throughput screening and chemoproteomics approaches can be employed to systematically probe the interactions of this compound and its analogues with the human proteome. This could uncover previously unknown targets and open up new therapeutic avenues. ekb.eg

In oncology, pyrazolopyridine derivatives have been successfully developed as kinase inhibitors. nih.govrsc.org Future work could explore their potential against other cancer-related targets, such as epigenetic modulators or components of the DNA damage response pathway. mdpi.com In the realm of neurological disorders, pyrazoline derivatives have shown promise as inhibitors of enzymes like monoamine oxidase and as modulators of glutamate (B1630785) receptors, suggesting potential applications in neurodegenerative diseases and epilepsy. nih.govresearchgate.net

The development of novel therapeutic modalities also represents a significant translational perspective. For example, pyrazole-based compounds could be developed as proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins. Their versatile chemistry also makes them suitable for incorporation into targeted drug delivery systems or as imaging agents for diagnostics.

Table 2: Potential Therapeutic Targets for Pyridine-Pyrazole Derivatives

| Therapeutic Area | Potential Targets | Examples of Activity | References |

| Oncology | Kinases (e.g., CDK2, RET), EGFR, PPARA | Anticancer, Apoptosis-inducing | rsc.orgnih.govrsc.orgresearchgate.net |

| Inflammation | Cyclooxygenase (COX) enzymes | Anti-inflammatory | mdpi.com |

| Infectious Diseases | Bacterial and Fungal enzymes | Antimicrobial, Antifungal | nih.govresearchgate.net |

| Neurological Disorders | MAO, AMPA receptors, CB1 receptors | Neuroprotective, Anticonvulsant | nih.govresearchgate.net |

This table is interactive and can be sorted by column.

Development of Innovative Materials with Tailored Optoelectronic Properties

Beyond their therapeutic potential, pyridine-pyrazole scaffolds are attractive building blocks for the creation of novel organic materials with tailored optoelectronic properties. The conjugated π-system of the pyridine-pyrazole core can be readily modified to tune its photophysical characteristics, such as absorption and emission wavelengths, and quantum yields. mdpi.com

One promising application is in the development of organic light-emitting diodes (OLEDs). rsc.org Pyridine (B92270) derivatives are known to be effective electron-transporting materials, and by incorporating the pyrazole moiety, it may be possible to create bipolar materials that can efficiently transport both electrons and holes, leading to improved device performance. researchgate.net Pyrazoline-based materials have already demonstrated utility in OLEDs due to their high fluorescence quantum yields. researchgate.net

Furthermore, the fluorescent properties of these compounds make them suitable for use as probes in bioimaging. nih.goveurekaselect.com Pyrazole-based fluorophores have been developed for sensing pH changes within living cells and for imaging specific cellular components like lipid droplets. nih.govresearchgate.net The nitrile group in 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile can also serve as a versatile chemical handle for further functionalization to create highly specific and sensitive biosensors. mdpi.com

Future research in this area will focus on the systematic investigation of structure-property relationships to design materials with specific absorption and emission profiles for applications ranging from next-generation displays and lighting to advanced diagnostic tools. mdpi.com

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): As charge transport materials or emitters. rsc.orgresearchgate.net

Bioimaging: As fluorescent probes for cellular imaging and sensing. nih.govresearchgate.net

Chemosensors: For the detection of metal ions and other analytes. mdpi.com

Organic Solar Cells: As components of the active layer. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, and how do reaction conditions impact yield?

- Methodology : Optimized routes often involve nucleophilic substitution or cross-coupling reactions. For pyrazole derivatives, cyclocondensation of hydrazines with β-ketonitriles or palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are common. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) significantly affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

- Data Consideration : Monitor reaction progress via TLC or LC-MS. Yields for analogous pyrazole-carbonitriles range from 45% to 78% depending on substituent steric effects .

Q. Which spectroscopic techniques are essential for characterizing 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile?

- Methodology :

- NMR : and NMR confirm regiochemistry and nitrile integration. Pyrazole protons typically appear at δ 7.5–8.5 ppm, while the pyridine ring shows deshielded signals.

- IR : A sharp peak near 2220 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 197.07).

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include Mo Kα radiation (λ = 0.71073 Å) and resolution limits (≤ 0.8 Å). The pyrazole and pyridine rings typically form dihedral angles of 15–30°, influencing π-π stacking in the solid state .

- Data Interpretation : Check for disorder in the nitrile group or pyrazole ring; thermal ellipsoids > 0.05 Å may indicate dynamic behavior .

Advanced Research Questions

Q. What structural features of 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile contribute to its enzyme inhibition properties?

- Mechanistic Insight : The nitrile group can coordinate metal ions (e.g., molybdenum in xanthine oxidase), while the pyrazole acts as a hydrogen-bond acceptor. Molecular docking (e.g., AutoDock Vina) reveals binding affinity to active sites. Analog FYX-051 shows hybrid inhibition via metal coordination and hydrophobic channel interactions .

- Contradiction Analysis : Species-specific activity arises from solvent-access channel differences (e.g., FYX-051 inhibits mammalian but not bacterial enzymes). Compare homology models to identify critical residues .

Q. How does metabolic stability impact the pharmacological potential of this compound?

- Methodology : Assess phase I/II metabolism using liver microsomes or hepatocytes. For N-glucuronidation (common in pyridines), incubate with UDPGA and quantify metabolites via LC-HRMS. Analog studies show t values of 2–4 hours in human microsomes, suggesting moderate stability .

- Data Interpretation : Structural modifications (e.g., fluorination at pyridine C-3) may block glucuronidation sites, improving bioavailability .

Q. What strategies address conflicting crystallographic and computational data for this compound’s tautomeric forms?

- Resolution Approach :

Experimental : Use low-temperature (100 K) SXRD to stabilize minor tautomers.

Computational : DFT calculations (B3LYP/6-311+G**) compare tautomer energies.

- Case Study : Pyrazole-pyridine systems often favor the 1H-pyrazole tautomer in the solid state, while solution NMR may show equilibrium. Solvent polarity (e.g., DMSO vs. CDCl) shifts tautomeric ratios .

Key Considerations for Researchers

- Contradictions : Differences in enzymatic inhibition across species highlight the need for target-specific assays .

- Advanced Tools : Combine SXRD with DFT/MD simulations to predict solution-phase behavior and tautomerism.

- Synthesis Optimization : Screen boronated intermediates (e.g., pinacol boronate esters) to improve cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.